![molecular formula C16H16N6O3 B2367895 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034575-37-4](/img/structure/B2367895.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazinyl moiety and a pyrazolyl group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been observed to reduce mTORC1 activity in cellular models, which is significant for cancer therapy as mTORC1 plays a crucial role in cell growth and proliferation .
- Modulation of Autophagy : It has been reported that this compound can increase basal autophagy while disrupting autophagic flux under nutrient-deficient conditions. This dual mechanism suggests potential applications in targeting cancer cells that exploit autophagy for survival .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds with the pyrazolyl-benzamide structure. For example:
These findings suggest that this compound may have similar or enhanced anticancer properties.
Case Studies
In a study aimed at understanding the structure–activity relationship (SAR) of benzamide derivatives:
- Compound Evaluation : Various derivatives were synthesized and tested for their ability to inhibit cancer cell growth.
- Findings : Compounds with modifications on the pyrazole ring exhibited varying degrees of potency against different cancer cell lines.
Therapeutic Potential
The dual action of increasing autophagy while inhibiting mTORC1 presents a unique therapeutic strategy for treating cancers that are resistant to conventional therapies. The ability to selectively target cancer cells under metabolic stress could enhance the efficacy of existing treatment regimens while minimizing side effects on normal cells.
Aplicaciones Científicas De Investigación
Mechanisms of Action :
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been observed to reduce mTORC1 activity in cellular models, which is significant for cancer therapy as mTORC1 plays a crucial role in cell growth and proliferation.
- Modulation of Autophagy : N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can increase basal autophagy while disrupting autophagic flux under nutrient-deficient conditions. This dual mechanism suggests potential applications in targeting cancer cells that exploit autophagy for survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds with similar structures. For example:
- Case Study 1 : A study evaluated various derivatives of benzamide for their ability to inhibit cancer cell growth. The findings indicated that compounds with modifications on the pyrazole ring exhibited varying degrees of potency against different cancer cell lines.
Structure–Activity Relationship (SAR) Studies
A detailed SAR study was conducted on benzamide derivatives to understand their anticancer properties. Various derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the potency of the compounds.
In Vivo Studies
In vivo studies have been performed to assess the therapeutic potential of this compound in animal models of cancer. These studies demonstrated promising results in reducing tumor size and inhibiting metastasis.
Summary of Findings
Application Area | Findings | References |
---|---|---|
Anticancer Activity | Inhibition of mTORC1 activity; modulation of autophagy | |
Structure–Activity Relationship | Variability in potency based on modifications to the pyrazole ring | |
In Vivo Efficacy | Significant reduction in tumor size and metastasis in animal models |
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-24-15-19-13(20-16(21-15)25-2)10-17-14(23)11-5-3-6-12(9-11)22-8-4-7-18-22/h3-9H,10H2,1-2H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQHQECLNNBULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.